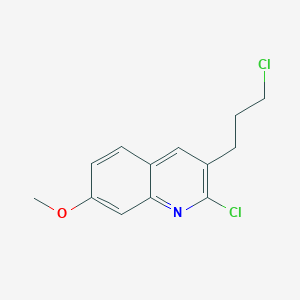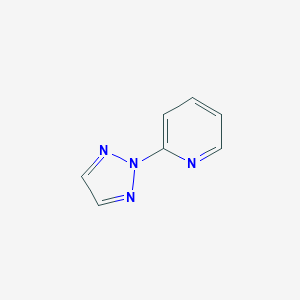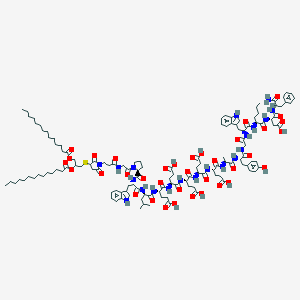
DM-Gastrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DM-Gastrin is a synthetic peptide that has gained attention due to its potential in scientific research applications. This peptide is synthesized using solid-phase peptide synthesis, which allows for the creation of a pure and highly specific product. DM-Gastrin has been found to have a variety of biochemical and physiological effects, as well as a mechanism of action that makes it a promising tool for research.
作用機序
DM-Gastrin acts on the cholecystokinin-B receptor, which is found on the surface of gastric parietal cells. Binding of DM-Gastrin to this receptor leads to the activation of a signaling pathway that ultimately results in the secretion of gastric acid. This mechanism of action makes DM-Gastrin a useful tool for studying the regulation of gastric acid secretion.
Biochemical and Physiological Effects:
DM-Gastrin has a variety of biochemical and physiological effects, including the stimulation of gastric acid secretion, the promotion of cell proliferation, and the induction of angiogenesis. Additionally, DM-Gastrin has been found to have anti-inflammatory effects and to play a role in the regulation of the immune system.
実験室実験の利点と制限
One advantage of using DM-Gastrin in lab experiments is its high specificity and purity, which allows for precise control of experimental conditions. Additionally, DM-Gastrin is relatively easy to synthesize and modify, making it a versatile tool for research. However, one limitation of using DM-Gastrin is its potential for off-target effects, which can complicate experimental results.
将来の方向性
There are many potential future directions for research involving DM-Gastrin. One area of interest is the development of DM-Gastrin analogs with improved specificity and efficacy. Additionally, DM-Gastrin may have applications in the development of new cancer therapies, as well as in the study of other gastrointestinal disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DM-Gastrin and its potential as a tool for scientific research.
合成法
DM-Gastrin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the creation of a pure and highly specific product, as well as the ability to modify the peptide sequence as needed.
科学的研究の応用
DM-Gastrin has been used in a variety of scientific research applications, including studies on gastrointestinal physiology, cancer biology, and drug development. In particular, DM-Gastrin has been found to be useful in the study of gastric acid secretion and the regulation of gastric function. Additionally, DM-Gastrin has been investigated as a potential therapeutic agent for the treatment of various types of cancer.
特性
CAS番号 |
147666-79-3 |
|---|---|
製品名 |
DM-Gastrin |
分子式 |
C131H186N20O36S |
分子量 |
2649.1 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H186N20O36S/c1-7-10-13-15-17-19-21-23-25-27-32-47-115(169)186-77-86(187-116(170)48-33-28-26-24-22-20-18-16-14-11-8-2)78-188-104-72-107(155)151(131(104)185)65-63-105(153)135-76-108(156)150-64-38-46-103(150)130(184)149-101(70-84-74-134-90-45-37-35-42-88(84)90)128(182)147-98(66-79(4)5)126(180)144-96(57-62-113(165)166)125(179)143-95(56-61-112(163)164)124(178)142-94(55-60-111(161)162)123(177)141-93(54-59-110(159)160)122(176)140-92(53-58-109(157)158)120(174)137-80(6)118(172)146-99(68-82-49-51-85(152)52-50-82)119(173)136-75-106(154)138-100(69-83-73-133-89-44-36-34-41-87(83)89)127(181)139-91(43-12-9-3)121(175)148-102(71-114(167)168)129(183)145-97(117(132)171)67-81-39-30-29-31-40-81/h29-31,34-37,39-42,44-45,49-52,73-74,79-80,86,91-104,133-134,152H,7-28,32-33,38,43,46-48,53-72,75-78H2,1-6H3,(H2,132,171)(H,135,153)(H,136,173)(H,137,174)(H,138,154)(H,139,181)(H,140,176)(H,141,177)(H,142,178)(H,143,179)(H,144,180)(H,145,183)(H,146,172)(H,147,182)(H,148,175)(H,149,184)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)/t80-,86?,91-,92-,93-,94-,95-,96-,97?,98-,99-,100-,101-,102-,103-,104?/m0/s1 |
InChIキー |
LDHMGKZTHNNIHB-ZPYCMFNYSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
同義語 |
(2R,S)-1,2-dimyristoyl-3-mercaptoglycerol-Nalpha-maleoyl-beta-alanyl-(Nle(15))-human-gastrin(2-17) adduct dimyristoylmercaptoglycerol-Nalpha-maleoyl-beta-alanyl-norleucine-15-little-gastrin(2-17) adduct DM-gastrin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



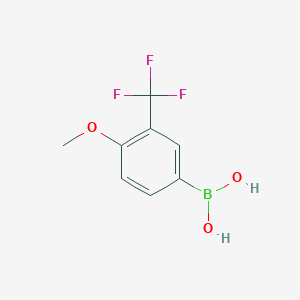




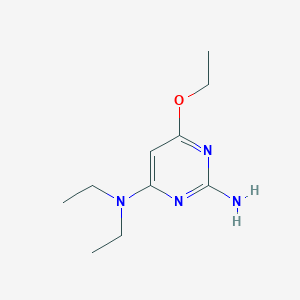
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
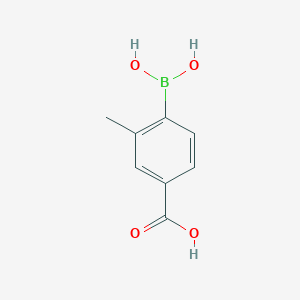
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
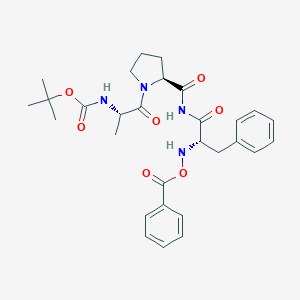
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
